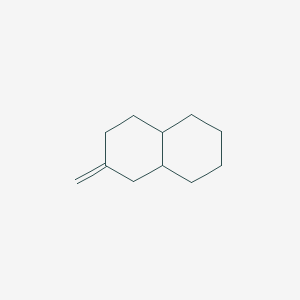

2-Methylene-decahydro-naphthalene

Description

Properties

Molecular Formula |

C11H18 |

|---|---|

Molecular Weight |

150.26 g/mol |

IUPAC Name |

7-methylidene-2,3,4,4a,5,6,8,8a-octahydro-1H-naphthalene |

InChI |

InChI=1S/C11H18/c1-9-6-7-10-4-2-3-5-11(10)8-9/h10-11H,1-8H2 |

InChI Key |

JGFVERDKRRPANM-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CCC2CCCCC2C1 |

Origin of Product |

United States |

Scientific Research Applications

Solvent in Organic Chemistry

2-Methylene-decahydro-naphthalene is primarily used as a solvent for various organic compounds. Its ability to dissolve rubber, resins, and oils makes it a valuable component in formulations for paints, varnishes, and coatings. It serves as an alternative to traditional solvents like turpentine, providing a less toxic option for industrial applications .

Fuel Additive

This compound is also utilized as a fuel additive in motor fuels and lubricants. Its properties help improve the performance of fuels by enhancing combustion efficiency and reducing emissions. The addition of this compound can lead to better engine performance and lower environmental impact .

Chemical Synthesis

In synthetic organic chemistry, this compound acts as an intermediate in the production of various chemicals. It can be used in hydrogenation reactions to produce more complex molecules or derivatives that are useful in pharmaceuticals and agrochemicals .

Research Applications

Due to its unique structure and properties, this compound is often employed in research settings to study its interactions with biological systems or to evaluate its potential therapeutic effects. Its low toxicity profile compared to other hydrocarbons makes it suitable for biological experiments .

Case Study 1: Use as a Solvent

In a study evaluating the effectiveness of various solvents for polymer dissolution, this compound was found to outperform several traditional solvents in terms of solubility and evaporation rate. This property allows for more efficient processing in polymer manufacturing.

Case Study 2: Environmental Impact Assessment

A comprehensive assessment was conducted on the environmental impact of using this compound as a fuel additive. The results indicated a significant reduction in harmful emissions compared to conventional fuels, highlighting its potential for cleaner energy solutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.